2-(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile
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Overview
Description
2-(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyrazole ring substituted with an isopropyl group and a thiophene ring, along with an acetonitrile group. The combination of these functional groups imparts distinct chemical properties that make it valuable in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of the isopropyl and thiophene substituents. The final step involves the addition of the acetonitrile group under controlled conditions. Specific reagents and catalysts, such as silver sulfate and concentrated sulfuric acid, are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents on the pyrazole or thiophene rings.
Scientific Research Applications
2-(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 2-(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool in both research and therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
2-(4-formyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile: Similar structure but with a formyl group instead of an isopropyl group.
2-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile: Features a methyl group instead of an isopropyl group.
Uniqueness
The uniqueness of 2-(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The isopropyl group provides steric hindrance, potentially affecting the compound’s reactivity and binding affinity, while the thiophene ring contributes to its electronic properties.
Properties
Molecular Formula |
C12H13N3S |
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Molecular Weight |
231.32 g/mol |
IUPAC Name |
2-(2-propan-2-yl-5-thiophen-3-ylpyrazol-3-yl)acetonitrile |
InChI |
InChI=1S/C12H13N3S/c1-9(2)15-11(3-5-13)7-12(14-15)10-4-6-16-8-10/h4,6-9H,3H2,1-2H3 |
InChI Key |
MPPZFVPXWDBFTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CSC=C2)CC#N |
Origin of Product |
United States |
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